Cas no 1806022-08-1 (2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)

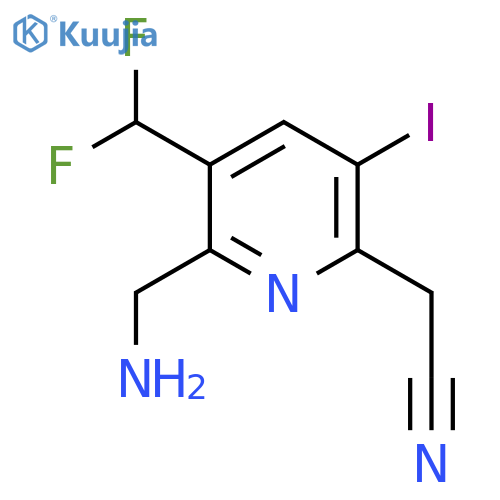

1806022-08-1 structure

商品名:2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile

CAS番号:1806022-08-1

MF:C9H8F2IN3

メガワット:323.08120059967

CID:4804516

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile

-

- インチ: 1S/C9H8F2IN3/c10-9(11)5-3-6(12)7(1-2-13)15-8(5)4-14/h3,9H,1,4,14H2

- InChIKey: WMQXTRHPIXUTCT-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(F)F)C(CN)=NC=1CC#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023373-1g |

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |

1806022-08-1 | 95% | 1g |

$2,952.90 | 2022-04-01 | |

| Alichem | A029023373-500mg |

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |

1806022-08-1 | 95% | 500mg |

$1,802.95 | 2022-04-01 | |

| Alichem | A029023373-250mg |

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |

1806022-08-1 | 95% | 250mg |

$1,019.20 | 2022-04-01 |

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1806022-08-1 (2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile) 関連製品

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 152840-81-8(Valine-1-13C (9CI))

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬